3,4,5-Trimethylaniline hydrochloride
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Overview
Description
3,4,5-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H14ClN . It is a derivative of aniline, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the Friedel-Crafts alkylation of aniline with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Aniline, methyl chloride, and aluminum chloride
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 3,4,5-Trimethylquinone
Reduction: 3,4,5-Trimethylaniline
Substitution: 3,4,5-Tribromoaniline or 3,4,5-Trichloroaniline
Scientific Research Applications
3,4,5-Trimethylaniline hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- 2,4,5-Trimethylaniline
- 3,4,5-Trimethylphenol
- 3,4,5-Trimethylbenzoic acid
Comparison: 3,4,5-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 2,4,5-Trimethylaniline, it has different reactivity and solubility characteristics, making it suitable for specific applications in chemical synthesis and industrial processes.
Properties
CAS No. |
90642-55-0 |
---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
3,4,5-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-6-4-9(10)5-7(2)8(6)3;/h4-5H,10H2,1-3H3;1H |
InChI Key |
RYFXDAQCMQVTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)N.Cl |
Origin of Product |
United States |
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